LRRK2 Wild-Type Inhibitory Potency: CZC-54252 hydrochloride Versus PF-06447475 and CZC-25146
CZC-54252 hydrochloride demonstrates superior biochemical potency against wild-type LRRK2 compared to two structurally distinct clinical candidate inhibitors. In cell-free assays, CZC-54252 hydrochloride inhibits recombinant human wild-type LRRK2 with an IC50 of 1.28 nM [1]. This represents a 2.3-fold greater potency than PF-06447475, a brain-penetrant LRRK2 inhibitor which exhibits an IC50 of 3 nM against the same target [2]. Additionally, CZC-54252 hydrochloride is 3.7-fold more potent than CZC-25146, a close structural analog from the same 2,4-dianilinopyrimidine series, which exhibits a wild-type LRRK2 IC50 of 4.76 nM .
| Evidence Dimension | LRRK2 wild-type inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.28 nM |
| Comparator Or Baseline | PF-06447475 (3 nM); CZC-25146 (4.76 nM) |
| Quantified Difference | 2.3-fold more potent than PF-06447475; 3.7-fold more potent than CZC-25146 |
| Conditions | Cell-free recombinant human LRRK2 kinase assay |
Why This Matters
Higher biochemical potency enables lower working concentrations in cellular assays, potentially reducing off-target liabilities and compound consumption costs for research programs.
- [1] Ramsden, N.; Perrin, J.; Ren, Z.; Lee, B. D.; Zinn, N.; Dawson, V. L.; Tam, D.; Bova, M.; Lang, M.; Drewes, G.; Bantscheff, M.; Bard, F.; Dawson, T. M.; Hopf, C. Chemoproteomics-Based Design of Potent LRRK2-Selective Lead Compounds That Attenuate Parkinson's Disease-Related Toxicity in Human Neurons. ACS Chem. Biol. 2011, 6 (10), 1021–1028. View Source
- [2] TargetMol. PF-06447475 Product Datasheet; IC50 values for WT LRRK and G2019S LRRK2. View Source
